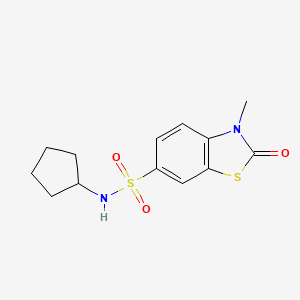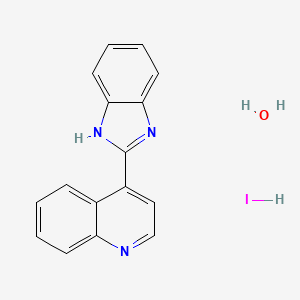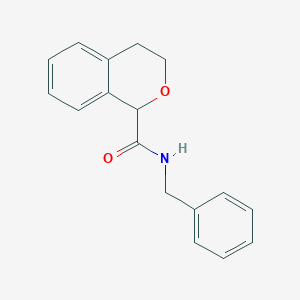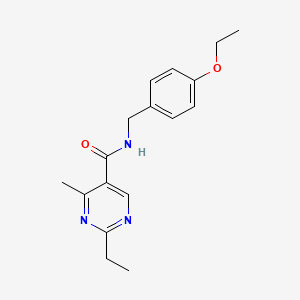
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide, also known as EIPPC, is a novel pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPPC is a small molecule drug that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide is not fully understood. However, it has been proposed that N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide inhibits the activity of key enzymes involved in inflammation, tumor growth, and microbial infection. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has been shown to exhibit various biochemical and physiological effects. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has several advantages and limitations for lab experiments. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide is a small molecule drug that can be easily synthesized using various methods. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has several limitations, including its solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide. Further studies are needed to fully understand the mechanism of action of N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide and its potential therapeutic applications. Studies are also needed to optimize the synthesis of N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide and improve its solubility and stability. Additionally, studies are needed to evaluate the safety and efficacy of N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide in animal models and clinical trials.
Synthesis Methods
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide can be synthesized using various methods, including a one-pot three-component reaction, a three-step procedure, and a microwave-assisted method. The one-pot three-component reaction involves the condensation of 4-ethoxybenzaldehyde, isopropylamine, and 2,4-dimethyl-6-nitropyrimidine in the presence of a catalyst. The three-step procedure involves the synthesis of 4-ethoxybenzylamine, which is then reacted with 2,4-dimethyl-6-nitropyrimidine in the presence of a catalyst to form N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide. The microwave-assisted method involves the reaction of 4-ethoxybenzaldehyde, isopropylamine, and 2,4-dimethyl-6-nitropyrimidine in the presence of a catalyst under microwave irradiation.
Scientific Research Applications
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-methyl-2-propan-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-23-15-8-6-14(7-9-15)10-20-18(22)16-11-19-17(12(2)3)21-13(16)4/h6-9,11-12H,5,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQNWJSOTVAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Ethoxyphenyl)methyl]-4-methyl-2-(propan-2-YL)pyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B7548200.png)
![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)

![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)
![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)

![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)

![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)


![1-(4-Methoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B7548275.png)